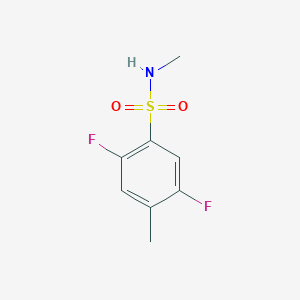

2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C8H9F2NO2S |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

2,5-difluoro-N,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H9F2NO2S/c1-5-3-7(10)8(4-6(5)9)14(12,13)11-2/h3-4,11H,1-2H3 |

InChI Key |

IIEOXIOERVCOMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)(=O)NC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfonamide group to produce sulfonic acids or amines.

Scientific Research Applications

2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzymes involved in folic acid synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Key Structural and Molecular Differences

The following table compares 2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide with two structurally related sulfonamides from recent research (2025):

Key Observations:

Molecular Complexity : G856-3179 and G856-3202 are more complex, featuring thiazole rings and extended alkyl chains, which likely enhance their binding specificity in biological systems (e.g., kinase inhibition or antimicrobial activity).

Halogen vs. Methoxy Groups : The fluorine atoms in the target compound may confer greater electronegativity and metabolic stability compared to the methoxy groups in G856-3179 and G856-3202, which could enhance solubility but reduce membrane permeability.

Functional and Application Differences

- This compound : Likely optimized for pesticidal or antimicrobial use due to fluorine’s role in disrupting microbial enzymes . Its smaller size may favor penetration into biological membranes.

- G856-3179/G856-3202 : The thiazole and methoxy groups suggest applications in medicinal chemistry, such as targeting kinases or GPCRs. For example, thiazole rings are common in antiviral and anticancer agents .

Biological Activity

2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of two fluorine atoms and a dimethyl group on a benzene ring. Its unique molecular structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₈F₂N₁O₂S

- Molecular Weight : 221.23 g/mol

- Structure : The compound features a benzene ring substituted at the 2 and 5 positions with fluorine atoms and at the 4 position with a dimethyl group, along with a sulfonamide functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Studies suggest that the sulfonamide group enhances its ability to inhibit specific enzymes, particularly carboxylesterases (CEs) and potentially other targets such as kinases.

Enzyme Inhibition

Research indicates that sulfonamides can act as selective inhibitors for human intestinal carboxylesterase (hiCE). For instance, compounds similar to this compound demonstrated Ki values ranging from 41 nM to over 3,000 nM against various esterases . This selectivity suggests potential applications in drug design aimed at modulating metabolic pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Anticancer Activity : A study investigating various sulfonamides revealed that some derivatives exhibited significant cytotoxicity against renal cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways critical for cancer cell survival .

- Enzyme Specificity : Research highlighted the selectivity of certain sulfonamides for hiCE over other esterases and cholinesterases. This specificity was attributed to unique interactions within the active site of the enzyme .

- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of similar compounds indicated favorable absorption and metabolism characteristics. Toxicological assessments showed no significant neurotoxic effects at therapeutic doses .

Q & A

Q. What are the critical steps for synthesizing 2,5-Difluoro-N,4-dimethylbenzene-1-sulfonamide with high purity?

Methodological Answer: The synthesis typically involves:

Sulfonation: Reacting 2,5-difluorotoluene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.

Amidation: Introducing methylamine to the sulfonyl chloride in a polar aprotic solvent (e.g., dimethylformamide) at 25–30°C for 12–24 hours.

Purification: Isolation via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Validation:

Q. How can researchers optimize reaction yields for this compound?

Methodological Answer: Yield optimization requires systematic parameter screening:

- Design of Experiments (DOE): Use factorial designs to test variables (temperature, solvent polarity, stoichiometry). For example, dichloromethane may reduce side reactions compared to DMF in amidation steps .

- Reaction Monitoring: Track progress via TLC (Rf = 0.5 in 7:3 hexane/ethyl acetate) or in situ IR spectroscopy (disappearance of S=O stretch at 1370 cm).

Data Table:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C, 24h | 68 | 92 |

| Dichloromethane, 30°C, 18h | 82 | 97 |

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., BRAF kinase). Fluorine atoms enhance binding via halogen bonds with Arg509 in the ATP-binding pocket .

MD Simulations: Run 100-ns molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes.

QSAR Analysis: Correlate substituent effects (e.g., methyl vs. fluoro groups) with IC values from enzymatic assays .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from:

- Assay Variability: Compare results across cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests).

- Metabolic Stability: Test compound stability in liver microsomes (e.g., CYP450 isoforms) to explain discrepancies in in vivo vs. in vitro efficacy.

Case Study:

A 2025 study reported IC = 1.2 µM for BRAF inhibition, while another found IC = 8.7 µM. Analysis revealed differences in assay buffer pH (7.4 vs. 6.8), affecting sulfonamide protonation and binding .

Q. What strategies enable the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

Scaffold Modification: Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve metabolic stability.

Prodrug Synthesis: Attach bioreversible groups (e.g., acetyl) to the sulfonamide nitrogen for enhanced bioavailability.

Multi-Step Synthesis: Use Suzuki-Miyaura coupling to append aryl boronate esters for targeting specific protein subpockets .

Example Protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.